molecular formula C19H18N4O B2616627 1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline CAS No. 845627-93-2

1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2616627
CAS No.: 845627-93-2
M. Wt: 318.38
InChI Key: MFSOIDAQUFRIFD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring an imidazo[4,5-b]quinoxaline core substituted with a cyclohexyl group at position 1 and a furan-2-yl moiety at position 2. The cyclohexyl and furan substituents likely influence its physicochemical properties (e.g., solubility, lipophilicity) and pharmacological behavior compared to analogs.

Properties

IUPAC Name

3-cyclohexyl-2-(furan-2-yl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-2-7-13(8-3-1)23-18(16-11-6-12-24-16)22-17-19(23)21-15-10-5-4-9-14(15)20-17/h4-6,9-13H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSOIDAQUFRIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline typically involves multicomponent reactions (MCRs) that allow for the efficient construction of complex molecules from simple starting materials. One common approach is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide under catalyst-free conditions . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and quinoxaline rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoxaline moiety can produce dihydroquinoxalines .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
1-Cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline serves as a significant building block in the synthesis of more complex heterocyclic compounds. Its structural characteristics allow for various substitution reactions, enabling the development of novel derivatives with enhanced properties.

Material Science
In material science, this compound can be utilized in the development of new materials with unique physical and chemical properties. Its heterocyclic nature contributes to the design of polymers and other materials that exhibit specific functionalities, such as conductivity and stability under various conditions.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of quinoxaline compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Activity
The compound has been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against acute myeloid leukemia cells. Its mechanism involves targeting specific kinases associated with cancer cell survival and proliferation, which could lead to the development of targeted cancer therapies .

Medical Applications

Drug Development
this compound is under investigation for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in pharmacological studies aimed at treating various diseases, including cancers and infectious diseases .

Case Studies
Several case studies have highlighted the effectiveness of imidazoquinoxaline derivatives in preclinical models. For instance, a study demonstrated that specific derivatives exhibited submicromolar activity against FLT3 mutations found in acute myeloid leukemia patients, showcasing their potential as therapeutic agents .

Summary Table of Applications

Application AreaSpecific UsesNotes
Chemical Research Building block for complex synthesesEnables diverse chemical transformations
Material Science Development of new materialsUnique properties enhance material performance
Biological Research Antimicrobial and anticancer activitiesPotential for new antibiotic and cancer drugs
Medical Research Drug developmentTargeting specific diseases

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Positions) Molecular Weight Key References
1-Cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline Cyclohexyl (1), Furan-2-yl (2) Not reported -
6,7-Dichloroimidazo[4,5-b]quinoxalin-2-one Cl (6,7), Oxo (2) 255.09
1,3-Diethyl-2,3-dihydro-2-methylene-imidazo[4,5-b]quinoxaline Ethyl (1,3), Methylene (2) 240.30
Methyl 2-(2-(5-methylfuran-2-yl)-imidazo[4,5-b]phenazin-1-yl)acetate Methyl ester (side chain), Methylfuran Not reported
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Methyl (3,8), NH₂ (2) 213.23

Substituent Impact :

  • Cyclohexyl vs.
  • Furan vs. Pyridine/Thiophene : The furan-2-yl group introduces oxygen-based polarity, contrasting with sulfur-containing thiophene () or nitrogen-rich pyridine derivatives. This could modulate electronic effects and metabolic stability .
2.2.1. Mutagenicity
  • Non-Mutagenic Derivatives: Substitution with bulky groups (e.g., benzenesulfonamide in N-quinoxalin-2-yl-benzenesulfonamide) reduces mutagenicity by disrupting planar DNA interactions . The cyclohexyl group in the target compound may similarly reduce mutagenicity.
2.2.2. Enzyme Inhibition
  • Topoisomerase I/IIα Inhibition : Methyl/ethyl ester-substituted imidazo[4,5-b]phenazines (e.g., compound 6c in ) show dual Topo I/IIα inhibition (IC₅₀: 0.5–2.0 µM) via intercalation and side-chain interactions . The furan-2-yl group in the target compound may mimic these effects but with altered potency due to electronic differences.
2.2.3. Pharmacokinetics
  • Excretion Profiles: Heterocyclic amines like MeIQx and PhIP (imidazo[4,5-f]quinoxaline and imidazo[4,5-b]pyridine derivatives) exhibit low urinary excretion (1.1–2.1% unchanged) in humans, indicating extensive metabolism . The target compound’s excretion profile remains unstudied but may differ due to cyclohexyl/furan substituents affecting metabolic pathways.
Physicochemical Properties
Property 1-Cyclohexyl-2-(furan-2-yl)-imidazo[4,5-b]quinoxaline (Predicted) 1,3-Diethyl-2-methylene-imidazo[4,5-b]quinoxaline MeIQx
Molecular Weight ~300–350 240.30 213.23
PSA (Polar Surface Area) ~50–60 Ų 32.26 Ų 65.7 Ų
LogP (Lipophilicity) Moderate (~3.0–4.0) 2.8 (predicted) 1.9 (experimental)
Solubility Low (due to cyclohexyl) Low Moderate

Notes:

  • The cyclohexyl group likely increases LogP compared to smaller alkyl or aryl substituents, enhancing membrane permeability but reducing aqueous solubility .
  • Higher PSA in MeIQx correlates with its polar amino group, whereas the target compound’s furan oxygen may balance polarity .

Biological Activity

1-Cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline (CAS No. 845627-93-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial research. The compound's structure combines features from cyclohexane, furan, imidazole, and quinoxaline, which may contribute to its unique biological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions (MCRs). A common synthetic route includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide under catalyst-free conditions. This method allows for the efficient construction of complex molecules from simpler precursors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have shown that derivatives of quinoxaline compounds often possess cytotoxic effects against various cancer cell lines. For instance, some related compounds demonstrated IC50 values ranging from 0.01μg/mL0.01\,\mu g/mL to 0.06μg/mL0.06\,\mu g/mL against tumor cells while remaining non-cytotoxic to normal cells (IC50 > 100μg/mL100\,\mu g/mL) .

Antimicrobial Activity

In addition to its anticancer potential, the compound has also been noted for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some studies report that quinoxaline derivatives show broad-spectrum antimicrobial properties, making them promising candidates for further development in medicinal chemistry .

The exact mechanism of action for this compound is still under investigation; however, it is believed that the presence of the furan and quinoxaline rings may play critical roles in its biological interactions. The compound may act through various pathways including inhibition of specific enzymes or interference with cellular signaling processes .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound shares structural characteristics with other biologically active heterocycles:

Compound TypeBiological ActivityReference
Quinoxaline derivativesAnticancer and antimicrobial
Furan derivativesAntimicrobial
Imidazole derivativesDiverse pharmacological effects

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Tetrazolo[1,5-a]quinoxaline Derivatives : These compounds exhibited significant inhibitory effects on tumor cell lines and were shown to be non-cytotoxic to normal cells at higher concentrations .
  • Sirtuin Modulators : Compounds like SIRT1 inhibitors have shown promising anticancer properties and improved efficacy when combined with other cytotoxic agents .

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